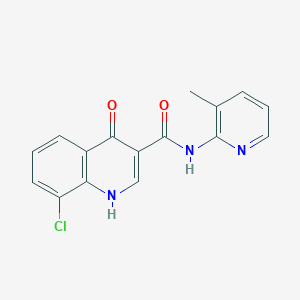
8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The specific synthesis pathway for “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on the starting materials and the specific conditions under which the reaction is carried out.Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would have additional functional groups attached to this basic structure, including a chlorine atom, a hydroxy group, and a carboxamide group.Chemical Reactions Analysis
Quinoline and its derivatives participate in a wide range of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, reduction reactions, and oxidation reactions . The specific reactions that “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on its specific structure. In general, quinoline is a colorless liquid that is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学的研究の応用
Anticancer Activity
8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has shown promising results in the field of oncology. Its structure allows it to interact with DNA and inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, making it a potential candidate for developing new anticancer drugs .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .
Neuroprotective Effects
Research has indicated that 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide can act as a neuroprotective agent. It has the potential to protect neurons from oxidative stress and other neurotoxic conditions, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has shown antiviral properties, particularly against viruses such as HIV and hepatitis. Its mechanism involves inhibiting viral replication, which could be harnessed to develop new antiviral therapies .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT.
These diverse applications highlight the versatility and potential of 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide in various fields of scientific research and medicine.
If you have any more questions or need further details on any of these applications, feel free to ask!
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline Research and Reviews: Journal of Chemistry Recent advances in the synthesis of biologically and pharmaceutically active quinoline derivatives : Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs : 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles : Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline
作用機序
Safety and Hazards
将来の方向性
Quinoline and its derivatives have a wide range of applications in the fields of medicinal chemistry and drug discovery . Future research could focus on exploring the potential biological activities of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” and developing efficient methods for its synthesis.
特性
IUPAC Name |
8-chloro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9-4-3-7-18-15(9)20-16(22)11-8-19-13-10(14(11)21)5-2-6-12(13)17/h2-8H,1H3,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNZNLYWMSFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
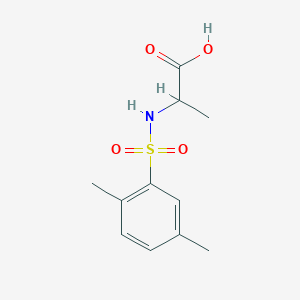
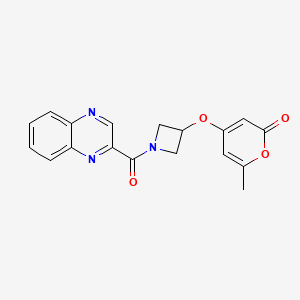
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)
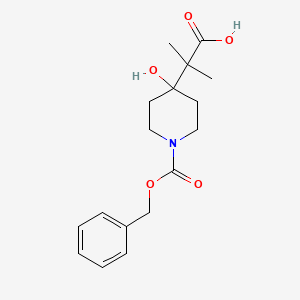

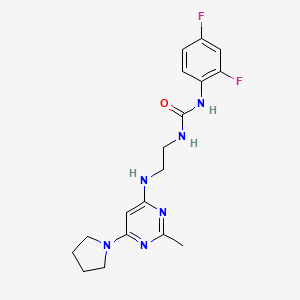
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)